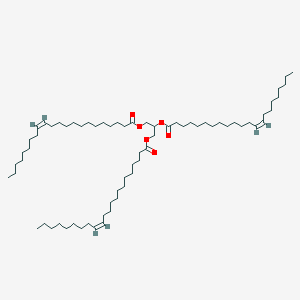

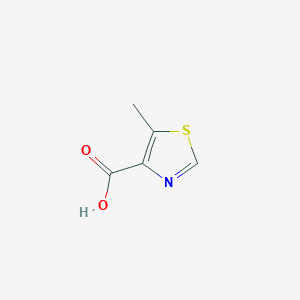

![molecular formula C21H42O8 B053528 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate CAS No. 244139-90-0](/img/structure/B53528.png)

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate often involves multi-step organic reactions that aim to introduce specific functional groups and structural features. These processes can include protection-deprotection strategies, nucleophilic substitutions, and esterification reactions. For instance, the synthesis of 2-[2-(3-aminopropyl)-1,2-dicarba-closo-dodecaboran(12)-1-ylmethoxy]-1,3-propanediol involved complex steps starting from dibenzyl ether derivatives (Malmquist & Sjoberg, 1994).

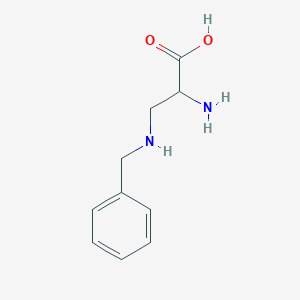

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple hydroxyl groups and ether linkages, which significantly influence their physical and chemical properties. X-ray diffraction and NMR spectroscopy are common techniques used for structure elucidation. For example, the crystal and molecular structure of aliphatic dimeric N-isopropylhydroxamic acids was determined, highlighting the importance of structural characterization in understanding compound behavior (Smith & Raymond, 1980).

Chemical Reactions and Properties

Compounds with hydroxyl and ether functionalities participate in various chemical reactions, including esterification, etherification, and oxidation. These reactions can alter their physical and chemical properties, making them suitable for specific applications. For example, the production of polyhydroxyalkanoates with high 3-hydroxydodecanoate monomer content by genetically modified Pseudomonas putida KT2442 demonstrated the potential for producing materials with desired properties through microbial fermentation (Ouyang et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the application of these compounds. These properties are often determined by the compound's molecular structure, particularly the arrangement and type of functional groups. For instance, the synthesis and characterization of hydrophobic calcium carbonate particles via a dodecanoic acid inducing process showed how the presence of specific functional groups can influence particle properties like solubility and morphology (Wang et al., 2010).

Aplicaciones Científicas De Investigación

Applications in Medical and Environmental Fields

The chemical compound "[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate" finds its relevance in various scientific research areas, particularly in the development of biocompatible materials and environmental management. While the direct references to this specific compound in scientific literature are limited, insights can be drawn from studies focusing on similar hydroxy-functionalized compounds and their derivatives.

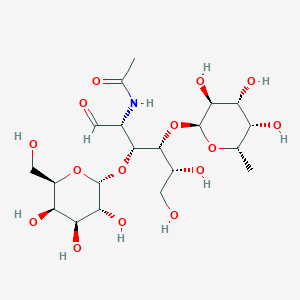

Biocompatible Materials : Research on hydroxy-functionalized compounds, like the mentioned chemical, highlights their potential in creating biocompatible materials. Polyhydroxyalkanoates (PHAs), for instance, are bio-based polymers synthesized by bacteria under specific conditions. Among these, poly(3-hydroxybutyrate-co-4-hydroxybutyrate) emerges as a notable biomaterial due to its mechanical and physical properties, non-genotoxicity, and biocompatibility, suggesting that similar hydroxy-functionalized compounds could offer comparable benefits. Surface modifications of PHAs have shown to enhance their application in medical fields by overcoming limitations related to their hydrophobic nature and facilitating their use in diverse medical applications (Chai et al., 2020).

Environmental Management : Hydroxy-functionalized compounds also play a significant role in environmental management, particularly in pollution control. Hydroxyapatite, for example, demonstrates great adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, making it an excellent candidate for treating air, water, and soil pollution. These properties suggest that compounds with hydroxy functionalities, including the one , could be similarly beneficial in environmental remediation efforts (Ibrahim et al., 2020).

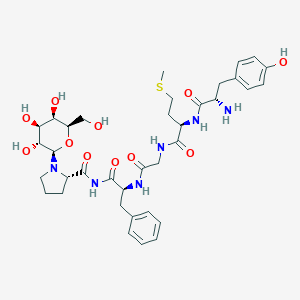

Pharmacological and Biological Activities : The broad spectrum of pharmacological and biological activities associated with hydroxy-functionalized compounds, such as antioxidant, antimicrobial, and anti-inflammatory properties, underscores their potential in drug development and therapeutic applications. This aligns with the ongoing research aimed at exploring the medicinal properties of compounds like nerolidol, a sesquiterpene alcohol with multiple pharmacological activities, suggesting that similar compounds could be developed as promising chemical or drug candidates in agriculture and medicine (Chan et al., 2016).

Propiedades

IUPAC Name |

[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O8/c1-2-3-4-5-6-7-8-9-10-11-21(26)29-17-20(25)16-28-15-19(24)14-27-13-18(23)12-22/h18-20,22-25H,2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYHDIQLLFHAGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146513 |

Source

|

| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate | |

CAS RN |

244139-90-0 |

Source

|

| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244139-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)

![Pyrido[1,2-a]benzimidazol-8-ol](/img/structure/B53479.png)